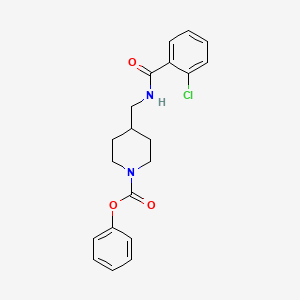
Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
While specific synthesis methods for “Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate” are not available, phenylpiperidines and their analogues can be manufactured via a variety of different synthesis methods . These methods often involve the use of specific precursor chemicals .Molecular Structure Analysis
The molecular structure of phenylpiperidines involves a benzene ring bound to a piperidine ring . This is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry Applications
Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate and related compounds have been explored extensively in the realm of medicinal chemistry and chemical synthesis. For example, the compound has been utilized in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, highlighting its utility in creating complex organic molecules potentially relevant for pharmacological applications (Magano et al., 2014). This methodology underlines the compound's significance in constructing biologically active molecules, offering pathways to new therapeutic agents.
Antimicrobial and Anti-inflammatory Research
In antimicrobial research, novel piperidine-4-carboxamide derivatives have been synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, which could be critical in the development of new cancer treatments (Kambappa et al., 2017).
Neuroprotection and CNS Activity
Compounds structurally related to Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. One such compound, CP-101,606, has been shown to protect cultured hippocampal neurons from glutamate toxicity, suggesting a promising avenue for neuroprotective therapy potentially applicable in conditions such as stroke or neurodegenerative diseases (Chenard et al., 1995).
Role in Cancer Research
Piperidine derivatives are also investigated for their roles in cancer research, particularly as inhibitors of soluble epoxide hydrolase, which is critical for the development of new therapeutic strategies against various types of cancer (Thalji et al., 2013). The exploration of these compounds underscores their importance in discovering novel pathways and targets for cancer treatment.
Mecanismo De Acción
Target of Action
Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate is a derivative of piperidine . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Phenylpiperidines, a related class of compounds, have been associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been associated with a variety of pharmacological applications .
Propiedades
IUPAC Name |
phenyl 4-[[(2-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-18-9-5-4-8-17(18)19(24)22-14-15-10-12-23(13-11-15)20(25)26-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZKRZWGZVERMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


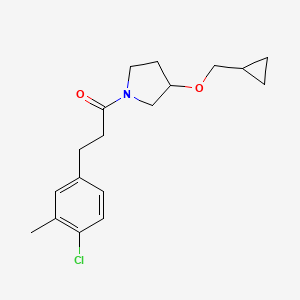
![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)
![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)
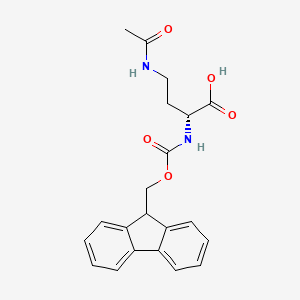
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)
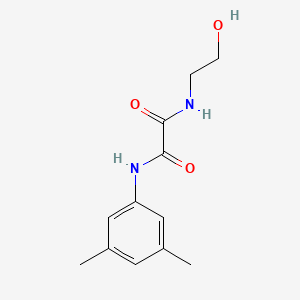
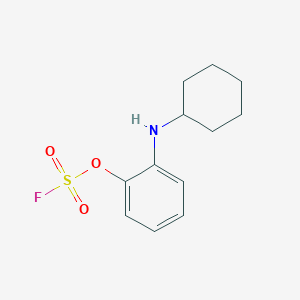
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)

